2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopropylamine with thiophene-2-carbaldehyde to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with propargyl bromide to introduce the prop-2-yn-1-yl group, followed by acylation with acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide: shares similarities with other thiophene-containing compounds and acetamide derivatives.
Thiophene derivatives: Known for their electronic properties and used in materials science.
Acetamide derivatives: Commonly found in pharmaceuticals due to their bioactivity.
Uniqueness
What sets this compound apart is the combination of the cyclopropyl group, thiophene ring, and prop-2-yn-1-yl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2OS |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-[cyclopropyl(thiophen-2-ylmethyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-14-13(16)10-15(11-5-6-11)9-12-4-3-8-17-12/h1,3-4,8,11H,5-7,9-10H2,(H,14,16) |
InChI Key |
CSXGQCPYCCZJCT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN(CC1=CC=CS1)C2CC2 |
Origin of Product |
United States |
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